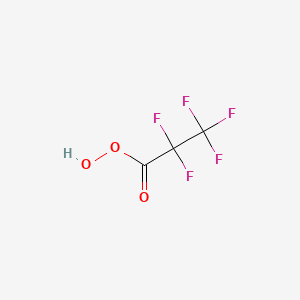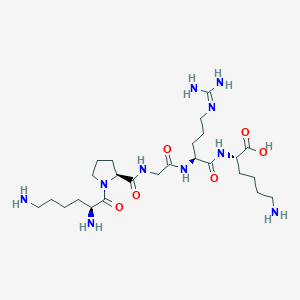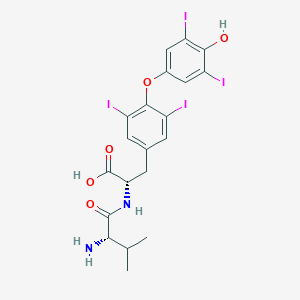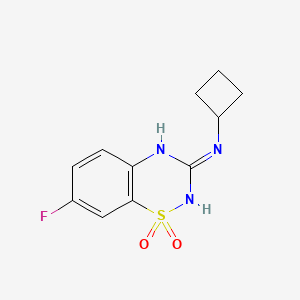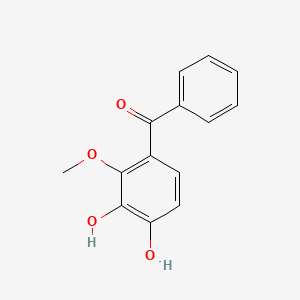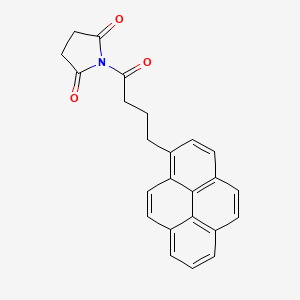![molecular formula C14H23N3O6 B12565018 2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine CAS No. 200423-90-1](/img/structure/B12565018.png)
2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is a modified nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by the addition of a dimethylaminoethyl group at the 2’-O position and a methyl group at the 5 position of the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine typically involves the protection of the hydroxyl groups of uridine, followed by selective functionalization at the 2’-O position. The dimethylaminoethyl group is introduced using a suitable alkylating agent under basic conditions. The methylation at the 5 position of the uracil ring can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the uridine analog.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid interactions and as a probe for RNA structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications.
Wirkmechanismus
The mechanism of action of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The dimethylaminoethyl group may enhance the compound’s ability to interact with nucleic acid-binding proteins and enzymes, potentially inhibiting their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-[2-(Dimethylamino)ethyl]uridine: Similar structure but lacks the methyl group at the 5 position.
5-Methyluridine: Lacks the dimethylaminoethyl group at the 2’-O position.
2’-O-Methyluridine: Contains a methyl group at the 2’-O position instead of the dimethylaminoethyl group.
Uniqueness
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is unique due to the presence of both the dimethylaminoethyl group at the 2’-O position and the methyl group at the 5 position. This dual modification can enhance its stability and binding affinity to nucleic acids and proteins, making it a valuable tool in various research and therapeutic applications.
Eigenschaften
CAS-Nummer |
200423-90-1 |
|---|---|
Molekularformel |
C14H23N3O6 |
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3-[2-(dimethylamino)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O6/c1-8-6-17(14(21)15-12(8)20)13-11(22-5-4-16(2)3)10(19)9(7-18)23-13/h6,9-11,13,18-19H,4-5,7H2,1-3H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1 |
InChI-Schlüssel |
DHAGVPYEAPAMDR-PRULPYPASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCN(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




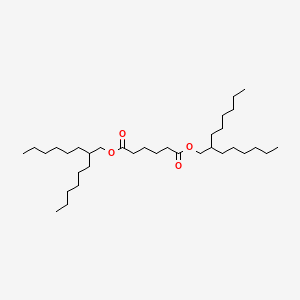
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

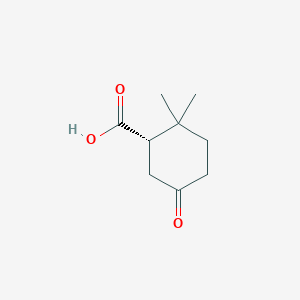
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
